N,N-Desmethyl Talmapimod CAS 672293-10-6 chemical properties
N,N-Desmethyl Talmapimod CAS 672293-10-6 chemical properties
An In-Depth Technical Guide: N-Desmethyl Talmapimod (CAS 672293-10-6) – Structural Properties, Metabolism, and Analytical Workflows
Executive Summary
Talmapimod (SCIO-469) is a potent, orally active, and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), historically investigated for its therapeutic potential in hematological malignancies (such as multiple myeloma) and inflammatory diseases like rheumatoid arthritis [1]. During its pharmacokinetic evaluation, extensive hepatic metabolism yields several metabolites, prominently including its N-desmethylated derivative.
N-Desmethyl Talmapimod (CAS 672293-10-6) —frequently cataloged as N,N-Desmethyl Talmapimod—serves as a critical analytical reference standard for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, bioanalysis, and toxicological assessments. This whitepaper details its physicochemical properties, the molecular causality of its metabolic pathway, and validated experimental protocols for its quantification.
Chemical Identity & Structural Biology
Talmapimod features an indolecarboxamide core with an N,N-dimethyl-2-oxoacetamide moiety. Phase I metabolism, primarily driven by hepatic cytochrome P450 (CYP450) enzymes, frequently targets terminal N-methyl groups for oxidative demethylation. The loss of a single methyl group from the parent compound yields the C26H28ClFN4O3 metabolite [2].
Causality in Structural Design: The N,N-dimethylamide group in the parent drug is designed to optimize solvent-exposed interactions within the ATP-binding pocket of p38α. Demethylation alters the steric bulk and hydrogen-bonding potential by converting a tertiary amide to a secondary amide. This structural shift can alter the kinase binding affinity, decrease the compound's lipophilicity (LogP), and modify its clearance rate, making it imperative to track during pharmacokinetic studies.
Physicochemical Properties
The following table summarizes the quantitative data and physicochemical properties of the desmethyl metabolite compared to its parent compound [3].
| Property | Value / Description |
| Compound Name | N-Desmethyl Talmapimod (Cataloged as N,N-Desmethyl Talmapimod) |
| CAS Registry Number | 672293-10-6 |
| Molecular Formula | C26H28ClFN4O3 |
| Molecular Weight | 498.98 g/mol |
| Parent Compound | Talmapimod (SCIO-469, CAS 309913-83-5, MW 513.00 g/mol ) |
| Mass Shift (Δm) | -14.02 Da (Loss of one -CH3 group) |
| Physical State | Solid (Neat powder) |
| Predicted Solubility | Soluble in DMSO (≥ 50 mg/mL), Methanol, Acetonitrile |
| Storage Conditions | -20°C (Long-term), protect from light and moisture |
Mechanistic Pathway: Metabolism and p38α MAPK Inhibition
The p38 MAPK pathway is a central axis in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [4]. Talmapimod blocks this pathway by competitively binding to the ATP pocket of p38α. In vivo, Talmapimod is subjected to first-pass metabolism. The formation of N-Desmethyl Talmapimod is a key biotransformation event. Monitoring this metabolite is essential to determine whether the desmethyl variant retains residual kinase inhibitory activity (acting as an active metabolite) or contributes to off-target toxicity.
Caption: p38α MAPK inhibition by Talmapimod and its CYP450-mediated metabolism to the desmethyl variant.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Talmapimod and N-Desmethyl Talmapimod in Plasma
Causality & Trustworthiness: To ensure a self-validating system, this protocol utilizes a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction recovery variations. A matrix-matched calibration curve ensures absolute quantification accuracy.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of Talmapimod and N-Desmethyl Talmapimod at 1.0 mg/mL in DMSO. Dilute in 50% acetonitrile to create working standards ranging from 1 to 1000 ng/mL.
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL of plasma (blank, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (e.g., Talmapimod-d6, 100 ng/mL).
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.
-
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC vial.
-
UHPLC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes. The desmethyl metabolite (being slightly less lipophilic) will elute earlier than the parent drug.
-
-
Mass Spectrometry (ESI+ MRM Mode):
-
Monitor the transition for Talmapimod: m/z 513.2 → m/z 382.1.
-
Monitor the transition for N-Desmethyl Talmapimod: m/z 499.2 → m/z 368.1.
-
-
System Validation: Run a System Suitability Test (SST) using a mid-level QC sample to verify retention time stability (±0.1 min) and signal-to-noise ratio (>10:1) before analyzing the batch.
Caption: Step-by-step LC-MS/MS bioanalytical workflow for metabolite quantification.
Protocol 2: In Vitro Kinase Activity Assay (Metabolite Profiling)
Causality & Trustworthiness: To determine if the N-demethylation abolishes or retains target engagement, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed. Running the parent drug and metabolite in parallel provides an internally controlled comparison of IC50 values.
Step-by-Step Methodology:
-
Assay Setup: In a 384-well plate, dispense 5 µL of recombinant p38α kinase enzyme in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.4).
-
Compound Addition: Add 100 nL of N-Desmethyl Talmapimod or parent Talmapimod (serial dilutions from 10 µM to 0.1 nM in DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of substrate mixture (ATP at Km concentration and biotinylated ATF2 peptide substrate). Incubate for 45 minutes.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phospho-ATF2 antibody, and Streptavidin-APC.
-
Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader. Calculate the IC50 to compare the potency of the desmethyl metabolite against the parent compound.
Pharmacological Relevance & Toxicity
Understanding the fate of Talmapimod in vivo requires rigorous tracking of its desmethylated form. Demethylation can significantly alter the pharmacokinetic half-life and volume of distribution. If N-Desmethyl Talmapimod retains high affinity for p38α, it acts as an active metabolite, prolonging the pharmacodynamic effect beyond the clearance of the parent drug. Conversely, if it is inactive, its formation represents a pure clearance mechanism. In clinical trials, mapping these metabolic pathways is essential for defining the therapeutic window and mitigating hepatotoxicity risks associated with kinase inhibitors.
Conclusion
N-Desmethyl Talmapimod (CAS 672293-10-6) is an indispensable analytical standard for the comprehensive pharmacokinetic profiling of the p38 MAPK inhibitor Talmapimod. By utilizing robust LC-MS/MS workflows and TR-FRET kinase assays, researchers can accurately quantify its presence in biological matrices and assess its pharmacological footprint. The rigorous validation of these protocols ensures high-fidelity data, driving informed decisions in drug metabolism and pharmacokinetics (DMPK) studies.
